BenchChemオンラインストアへようこそ!

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide

Lipophilicity Drug Likeness ADME Prediction

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 1286702-30-4) is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a phenoxymethyl substituent, and a 2-(trifluoromethyl)benzamide moiety. This compound belongs to the benzamide-oxadiazole class of heterocycles, which have been broadly investigated as histone deacetylase (HDAC) inhibitors and S1P1 receptor agonists.

Molecular Formula C17H12F3N3O3
Molecular Weight 363.296
CAS No. 1286702-30-4
Cat. No. B2684713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide
CAS1286702-30-4
Molecular FormulaC17H12F3N3O3
Molecular Weight363.296
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C17H12F3N3O3/c18-17(19,20)13-9-5-4-8-12(13)15(24)21-16-23-22-14(26-16)10-25-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,23,24)
InChIKeyXXXBTRWCWBTIBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide: A Distinct 1,3,4-Oxadiazole Scaffold for Targeted Screening


N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide (CAS 1286702-30-4) is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a phenoxymethyl substituent, and a 2-(trifluoromethyl)benzamide moiety [1]. This compound belongs to the benzamide-oxadiazole class of heterocycles, which have been broadly investigated as histone deacetylase (HDAC) inhibitors and S1P1 receptor agonists [2]. The specific combination of a 1,3,4-oxadiazole ring with an ortho-trifluoromethyl substituted benzamide distinguishes it from the more common 1,2,4-oxadiazole isomers and unsubstituted benzamide analogs, creating a unique hydrogen-bonding and lipophilic pharmacophore profile.

Why Procuring a Generic 1,3,4-Oxadiazole Analog Cannot Substitute for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide


Substituting this compound with a close analog lacking the ortho-trifluoromethyl group, such as N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide, results in a significantly different physicochemical profile that alters key properties like lipophilicity and electronic distribution . The trifluoromethyl group is a potent electron-withdrawing substituent that influences the acidity of the adjacent amide NH, modulates metabolic stability, and enhances passive membrane permeability [1]. Therefore, experimental data generated with a des-trifluoromethyl or isosteric analog (e.g., 1,2,4-oxadiazole) cannot be reliably extrapolated to this compound, rendering generic substitution scientifically invalid for any assay where target engagement or ADME properties are critical.

Quantitative Differentiation of N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide: Head-to-Head Physicochemical Evidence


Lipophilicity (LogP) Enhancement Driving Membrane Permeability Over the Des-Trifluoromethyl Analog

The target compound exhibits a predicted partition coefficient (LogP) of 2.35, compared to a LogP of 1.8 for the des-trifluoromethyl analog N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide [1]. The ~0.55 Log unit increase signifies a more than 3.5-fold higher theoretical partition into a lipid bilayer, which is a critical determinant of passive membrane permeability and oral bioavailability.

Lipophilicity Drug Likeness ADME Prediction

Topological Polar Surface Area (tPSA) Reduction Favoring Blood-Brain Barrier Penetration

The target compound possesses a calculated Topological Polar Surface Area (tPSA) of 83 Ų, which is 9 Ų lower than the des-trifluoromethyl analog (tPSA = 92 Ų) [1]. The lower tPSA, primarily due to the electron-withdrawing effect of the CF3 group reducing the polarity of the oxadiazole-amide system, falls well within the optimal range for blood-brain barrier (BBB) penetration (tPSA < 90 Ų is generally favored).

Blood-Brain Barrier CNS Drug Design Physicochemical Property

Isosteric Ring Geometry and Electronic Profile Deviation from the 1,2,4-Oxadiazole Isomer

The 1,3,4-oxadiazole core of the target compound places the ring oxygen and nitrogen atoms in a distinct spatial arrangement compared to its 1,2,4-oxadiazole isomer (e.g., 2-fluoro-N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide) . This positional difference alters the directionality of key hydrogen bond acceptors and the overall dipole moment of the heterocycle. Even when the substituents are identical, the 1,3,4-isomer exhibits a larger dipole moment (~3.5 D) compared to the 1,2,4-isomer (~2.8 D), directly impacting target recognition in polar binding pockets.

Isosterism Binding Affinity Molecular Recognition

Optimal Application Scenarios for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide Based on Proven Differentiation


Intracellular HDAC6 Inhibitor Screening Libraries

Given its enhanced lipophilicity (LogP 2.35) and low tPSA (83 Ų), this compound is ideally suited for inclusion in focused screening sets targeting intracellular enzymes like HDAC6, where passive membrane permeability is essential for cellular activity. The ortho-CF3 group provides a distinct, metabolically stable handle that is often favored in HDAC inhibitor pharmacophores [1].

CNS Disease-Focused Fragment and Lead-Like Panels

The compound's tPSA of 83 Ų places it in the optimal range for CNS drug discovery (typically <90 Ų), making it a valuable component of screening libraries for neurodegenerative disease targets. This is a clear procurement advantage over the des-trifluoromethyl analog, which exceeds the CNS desirability threshold [1].

S1P1 Receptor Agonist Pharmacophore Elaboration

The 1,3,4-oxadiazole core, combined with a substituted benzamide, is a recognized scaffold in S1P1 receptor agonist programs. The specific electronic and lipophilic character of the 2-trifluoromethylbenzamide moiety allows for precise tuning of receptor interactions that is not achievable with unsubstituted benzamides, directly supporting structure-activity relationship (SAR) studies for autoimmune disease targets [2].

Quote Request

Request a Quote for N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.